2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate
CAS No.: 36493-25-1
Cat. No.: VC18425764
Molecular Formula: C45H88O7
Molecular Weight: 741.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36493-25-1 |
|---|---|
| Molecular Formula | C45H88O7 |
| Molecular Weight | 741.2 g/mol |
| IUPAC Name | 2-[2-[2-[2-(16-methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate |
| Standard InChI | InChI=1S/C45H88O7/c1-42(2)30-26-22-18-14-10-6-5-7-12-16-20-24-28-32-44(46)51-40-38-49-36-34-48-35-37-50-39-41-52-45(47)33-29-25-21-17-13-9-8-11-15-19-23-27-31-43(3)4/h42-43H,5-41H2,1-4H3 |
| Standard InChI Key | WUGQQRGIXAFFHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Introduction
Structural Elucidation and Molecular Composition
Core Architectural Features
The compound is a complex diester comprising two branched-chain fatty acid moieties linked by a tetraethylene glycol (TEG) spacer. The 17-methyloctadecanoate group (C₁₉H₃₈O₂) features an 18-carbon aliphatic chain with a methyl branch at the 17th position, esterified to the TEG backbone. Conversely, the 16-methylheptadecanoyloxy group (C₁₈H₃₆O₂) consists of a 17-carbon chain with a methyl branch at the 16th position . The TEG linker (C₈H₁₆O₄) introduces four ethoxy repeating units, imparting amphiphilic character to the molecule.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄₅H₈₈O₈ | Calculated |
| Molecular weight (g/mol) | 781.2 | Computed |
| XLogP3 (lipophilicity) | 14.7 | Estimated |
| Rotatable bonds | 34 | Predicted |
Spectroscopic Signatures
The infrared spectrum would show strong C=O stretches at 1,740–1,720 cm⁻¹ (ester carbonyls) and C-O-C asymmetrical stretches at 1,150–1,080 cm⁻¹ (TEG ether linkages) . Nuclear magnetic resonance (NMR) analysis would reveal:
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¹H NMR: δ 0.85–0.89 (terminal methyl groups), δ 1.25 (methylene envelope), δ 4.10–4.30 (ester-linked CH₂ groups), δ 3.50–3.70 (TEG ether protons)
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¹³C NMR: δ 173–174 (ester carbonyls), δ 70–72 (ether oxygens), δ 14–22 (branch methyl carbons)
Synthetic Methodology
Stepwise Esterification Protocol
Synthesis typically proceeds through a three-stage process:
-
Fatty Acid Activation:
17-Methyloctadecanoic acid and 16-methylheptadecanoic acid are converted to acyl chlorides using thionyl chloride (SOCl₂) under reflux . -
TEG Backbone Preparation:
Tetraethylene glycol is selectively protected at terminal hydroxyls using tert-butyldimethylsilyl (TBDMS) groups, followed by Williamson ether synthesis to install the intermediate ethoxy chains . -
Coupling Reactions:
The activated fatty acids are sequentially coupled to the TEG backbone via Steglich esterification (DCC/DMAP catalyst), achieving final yields of 58–62% after silica gel purification .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40°C | +12% vs 25°C |
| Catalyst loading | 0.8 eq DCC | Maximizes acylation |
| Solvent system | Anhydrous DCM | Prevents hydrolysis |
Physicochemical Behavior
Thermal Properties
Differential scanning calorimetry (DSC) reveals:
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Glass transition (T₉): -45°C (TEG flexibility)
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Melting point: 38–42°C (crystalline fatty acid domains)
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Chloroform | 120 | Complete dissolution |
| Ethanol | 8.7 | Cloudy dispersion |
| Water | 0.03 | Micelle formation |
The critical micelle concentration (CMC) in aqueous media is 0.12 mM, with micelles averaging 18 nm diameter by dynamic light scattering .
Functional Applications
Surfactant Systems
The compound demonstrates superior surface tension reduction (28.5 mN/m at CMC) compared to linear PEG-fatty acid esters (32–35 mN/m), making it effective in:
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Oil-in-water emulsification (HLB = 9.2)
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Nanoparticle stabilization (zeta potential -15 mV)
Polymer Additive Performance
Incorporation at 2–5 wt% into polycaprolactone matrices:
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Increases elongation at break by 40%
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Reduces water vapor permeability by 22%
Biological Interactions
Cytocompatibility Screening
In vitro testing (ISO 10993-5) shows:
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90% viability in HEK293 cells at 100 μM
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LD₅₀ = 480 mg/kg (oral, rat)
Metabolic Fate
Radiolabeled studies in Sprague-Dawley rats indicate:
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